(2,4-difluoropyrimidin-5-yl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoropyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-difluoropyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, where an aryl halide (such as 2,4-difluoropyrimidine) reacts with a diboron reagent (such as bis(pinacolato)diboron) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, to yield the corresponding aryl compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Protodeboronation: Acids (such as hydrochloric acid) or bases (such as sodium hydroxide) are used under mild conditions.
Major Products:
Scientific Research Applications
(2,4-Difluoropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-difluoropyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl)boronic Acid: Similar in structure but with methoxy groups instead of fluorine atoms.
(2,4-Dichloropyrimidin-5-yl)boronic Acid: Similar in structure but with chlorine atoms instead of fluorine atoms.
Uniqueness: (2,4-Difluoropyrimidin-5-yl)boronic acid is unique due to the presence of fluorine atoms, which can enhance the compound’s reactivity and stability. The fluorine atoms also influence the electronic properties of the pyrimidine ring, making it a valuable intermediate in the synthesis of fluorinated organic compounds .
Properties
CAS No. |
1029654-41-8 |
---|---|
Molecular Formula |
C4H3BF2N2O2 |
Molecular Weight |
159.89 g/mol |
IUPAC Name |
(2,4-difluoropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H |
InChI Key |
AJSQDLVTVSHYKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.